Nonadecanoyl chloride

描述

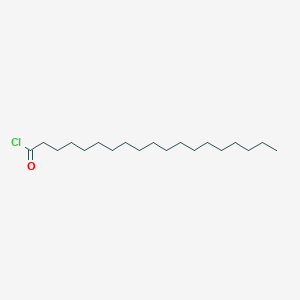

Nonadecanoyl chloride is an organic compound with the chemical formula CH₃(CH₂)₁₇COCl . It is a member of the acyl chloride family, characterized by the presence of a carbonyl group bonded to a chlorine atom. This compound is typically a colorless to pale yellow liquid with a pungent odor and is primarily used in organic synthesis.

准备方法

Nonadecanoyl chloride can be synthesized through several methods. One common method involves the reaction of nonadecanoic acid with thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂. The reaction typically takes place under reflux conditions, and the resulting product is purified through distillation .

Industrial Production Method: In an industrial setting, this compound is produced by reacting nonadecanoic acid with thionyl chloride in the presence of a solvent such as dichloromethane. The reaction is carried out at elevated temperatures to ensure complete conversion of the acid to the acyl chloride .

化学反应分析

Hydrolysis with Water

Nonadecanoyl chloride undergoes rapid hydrolysis in the presence of water to yield nonadecanoic acid and hydrochloric acid:

This reaction is highly exothermic due to the electrophilic carbonyl carbon’s susceptibility to nucleophilic attack by water 8. The mechanism involves:

-

Nucleophilic attack : Water’s oxygen attacks the carbonyl carbon.

-

Elimination : Chloride leaves, forming a tetrahedral intermediate.

-

Deprotonation : HCl is released, stabilizing the carboxylic acid .

| Reactant | Product | Conditions | Byproduct |

|---|---|---|---|

| H₂O | Nonadecanoic acid | Ambient, aqueous | HCl (gas) |

Safety Note : While acetyl chloride reacts violently with water , this compound’s bulkier structure may moderate reactivity, though caution is advised .

Reaction with Alcohols (Esterification)

This compound reacts with alcohols to form esters:

Mechanism :

-

Nucleophilic attack : The alcohol’s oxygen attacks the carbonyl carbon.

| Alcohol Type | Example Product | Application |

|---|---|---|

| Methanol | Methyl nonadecanoate | Surfactant synthesis |

| Ethanol | Ethyl nonadecanoate | Lipid research |

Reaction with Amines (Amide Formation)

Primary and secondary amines react with this compound to produce substituted amides:

Key Example :

Mechanism :

-

Amine attack : The nucleophilic nitrogen attacks the carbonyl carbon.

-

HCl elimination : Generates the amide and HCl, which may form ammonium salts with excess amine 8.

Anhydride Formation with Carboxylic Acids

This compound reacts with carboxylic acids to form mixed anhydrides:

This reaction is pivotal in synthesizing complex lipids and polymer precursors .

Friedel-Crafts Acylation

In aromatic chemistry, this compound acts as an acylating agent in Friedel-Crafts reactions, forming ketones:

This is critical for attaching long alkyl chains to aromatic systems .

科学研究应用

Chemical Synthesis

1. Synthesis of Fatty Acids and Esters

Nonadecanoyl chloride is commonly employed in the synthesis of fatty acids and esters. It reacts with alcohols to form esters through an acylation reaction. This reaction is significant in producing surfactants and emulsifiers used in various industrial applications.

2. Peptide Synthesis

In peptide synthesis, this compound can act as a coupling agent. It facilitates the formation of peptide bonds between amino acids, which is crucial for synthesizing peptides and proteins in biochemical research.

3. Modification of Polymers

this compound is used to modify polymers to enhance their properties. By introducing nonadecanoyl groups into polymer chains, researchers can improve solubility, thermal stability, and mechanical strength of the materials.

Material Science

1. Development of Coatings

The compound plays a role in developing coatings that require hydrophobic properties. This compound can be incorporated into polymer matrices to create water-repellent surfaces useful in various applications, such as automotive and aerospace industries.

2. Nanomaterials

In nanotechnology, this compound can be used to functionalize nanoparticles. This functionalization enhances the compatibility of nanoparticles with organic solvents and improves their dispersibility in various media.

Biological Research

1. Lipid Studies

this compound is instrumental in lipid research, particularly in studying membrane dynamics and lipid bilayer formation. Its ability to form lipids allows researchers to investigate the properties of biological membranes and their interactions with proteins.

2. Drug Delivery Systems

The compound has potential applications in developing drug delivery systems. By forming lipid-based carriers, this compound can enhance the bioavailability and targeted delivery of pharmaceutical compounds.

作用机制

The mechanism of action of nonadecanoyl chloride primarily involves its reactivity with nucleophiles. The carbonyl carbon in the acyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of various derivatives such as esters, amides, and acids. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .

相似化合物的比较

Nonadecanoyl chloride can be compared with other acyl chlorides such as:

Octanoyl chloride (CH₃(CH₂)₇COCl): Similar in reactivity but with a shorter carbon chain.

Lauroyl chloride (CH₃(CH₂)₁₁COCl): Also used in organic synthesis with a medium-length carbon chain.

Stearoyl chloride (CH₃(CH₂)₁₇COCl): Very similar to this compound but with a slightly different chain length.

This compound is unique due to its specific chain length, which imparts distinct physical and chemical properties, making it suitable for specialized applications in organic synthesis and material science .

生物活性

Nonadecanoyl chloride, a long-chain acyl chloride with the chemical formula CHClO, has garnered attention in the field of biochemical research due to its potential biological activities. This compound is primarily used in the synthesis of various lipid derivatives and has implications in immunological studies, particularly concerning glycolipids that activate invariant natural killer T (iNKT) cells.

- Molecular Weight : 316.95 g/mol

- Molecular Formula : CHClO

- CAS Number : 59410-47-8

Synthesis and Applications

This compound is commonly synthesized through the reaction of nonadecanoic acid with thionyl chloride or oxalyl chloride. It serves as a key intermediate in the preparation of various lipid-based compounds, including glycosphingolipids, which are significant for their immunological properties. The coupling of this compound with amines leads to the formation of amides that can be further utilized in biological assays and therapeutic applications .

Immunological Role

Research indicates that this compound plays a role in stimulating iNKT cells. Glycolipids synthesized from this compound have been shown to activate these immune cells, leading to the secretion of various cytokines such as Th1 and Th2, which are crucial for immune response modulation. This property positions nonadecanoyl derivatives as potential candidates for vaccine adjuvants and anti-infective agents .

Case Studies

- Glycosphingolipid Synthesis :

- Cytokine Secretion :

Table: Comparison of Biological Activities of Nonadecanoyl Derivatives

| Compound | Cytokine Response | iNKT Cell Activation | Potential Applications |

|---|---|---|---|

| This compound | Th1/Th2 | High | Vaccine Adjuvant, Anti-infective |

| α-Galactosylceramide | Th1 | Very High | Cancer Immunotherapy |

| Other Glycosphingolipids | Variable | Moderate to High | Antiviral Agents |

属性

IUPAC Name |

nonadecanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H37ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21/h2-18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BASNZTUXPUAQLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H37ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90401229 | |

| Record name | Nonadecanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90401229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59410-47-8 | |

| Record name | Nonadecanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90401229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of nonadecanoyl chloride in the synthesis of the associative thickener, and how does this impact the final product's properties?

A: this compound is a key reagent in the final step of synthesizing the hydrophobically associating nonadecanamide polyethylene oxide copolymer (POER) []. Polyethylene oxide diamine (PEOA) reacts with this compound, attaching the nonadecanamide group (hydrophobic) to the polyethylene oxide backbone. This modification transforms the initially Newtonian PEO solution into a non-Newtonian fluid with thixotropic properties, as evidenced by the flow curve of a 10% aqueous solution of POER []. This change in rheological behavior is crucial for the thickener's application in formulations like latex paints, where it enhances shearing strength [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。